Reserpic acid hydrochloride hemihydrate
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Overview
Description
Reserpic acid hydrochloride hemihydrate is a derivative of the alkaloid reserpine, which is isolated from the roots of the Rauwolfia plant species . This compound is known for its significant pharmacological properties, particularly in the field of psychopharmacology . It has a molecular formula of C22H28N2O5·HCl·0.5H2O and a molar mass of 445.94 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Reserpic acid hydrochloride hemihydrate can be synthesized through controlled alkaline hydrolysis of reserpine . The reaction involves the use of methanol as a solvent, and the product is obtained as crystals with a melting point of 257-259°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Rauwolfia plant roots, followed by purification and chemical modification to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Reserpic acid hydrochloride hemihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Reserpic acid hydrochloride hemihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of reserpic acid hydrochloride hemihydrate involves the inhibition of norepinephrine uptake, although it is less effective than reserpine . It binds to specific molecular targets, such as pancreatic lipase, which plays a role in controlling obesity . The compound’s effects are mediated through its interaction with neurotransmitter storage vesicles and enzymes involved in neurotransmitter metabolism .
Comparison with Similar Compounds
Reserpine: A more potent inhibitor of norepinephrine uptake with significant antihypertensive and tranquilizing effects.
Rescinnamine: Shares similar pharmacological properties with reserpine but differs in its chemical structure.
Deserpidine: Another alkaloid from Rauwolfia with similar actions but distinct structural features.
Properties
CAS No. |
6105-91-5 |
---|---|
Molecular Formula |
C44H60Cl2N4O11 |
Molecular Weight |
891.9 g/mol |
IUPAC Name |
(1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrate;dihydrochloride |
InChI |
InChI=1S/2C22H28N2O5.2ClH.H2O/c2*1-28-12-3-4-13-14-5-6-24-10-11-7-18(25)21(29-2)19(22(26)27)15(11)9-17(24)20(14)23-16(13)8-12;;;/h2*3-4,8,11,15,17-19,21,23,25H,5-7,9-10H2,1-2H3,(H,26,27);2*1H;1H2/t2*11-,15+,17-,18-,19+,21+;;;/m11.../s1 |
InChI Key |
LMWCWTONZRYETP-YATYINEESA-N |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)O)NC5=C4C=CC(=C5)OC)O.CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)O)NC5=C4C=CC(=C5)OC)O.O.Cl.Cl |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O.COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O.O.Cl.Cl |
Origin of Product |
United States |
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